5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .
Synthesis Analysis
Based on the molecular docking simulation and structure of larotrectinib, some larotrectinib derivatives as antitumor compounds were designed and synthesized . The antitumor activities of the synthesized compounds were tested by A549 and H1975 cell lines with larotrectinib as the positive control drugs .Molecular Structure Analysis
Pyrazolo [1,5- a ]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .Chemical Reactions Analysis
Compounds 5b and 5d have excellent inhibitory rates on H1975 cell line (overexpressed EGFR L858R/T790M), and the result was shown in Fig. 1 .Physical and Chemical Properties Analysis
The molecular docking of the selected compounds with protein was carried out to further explain the binding modes and the ADME data of the compounds were predicted, which showed that the compounds had good physicochemical property and biological characteristics .Scientific Research Applications
Synthesis and Characterization
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized through various methods, including the ultrasonic sonochemical method for rapid synthesis with satisfactory yields, highlighting the efficiency of modern synthetic techniques in producing these compounds under mild conditions and short reaction times Buriol et al., 2013. Such methods are crucial for generating libraries of these compounds for further biological evaluation.
Potential Biological Activities
Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated a range of biological activities, indicating their potential as pharmacological therapeutic agents. For instance, specific derivatives have shown anti-mycobacterial activity against Mycobacterium tuberculosis, suggesting their potential role in treating tuberculosis Sutherland et al., 2022. Moreover, compounds within this family have exhibited anticancer and anti-5-lipoxygenase activities, further indicating their versatility in drug discovery for treating various diseases Rahmouni et al., 2016.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a crucial target for cancer treatment that selectively targets tumor cells .
Mode of Action
Similar compounds have shown to inhibit the growth of examined cell lines . This suggests that 5-Methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine might interact with its targets, possibly leading to the inhibition of cell growth.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines, in general, are known to be purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . This suggests that this compound might affect purine metabolism, leading to downstream effects on DNA synthesis and cell proliferation.
Result of Action
Similar compounds have shown significant cytotoxic activities against certain cell lines , suggesting that this compound might have similar effects.
Action Environment
It’s worth noting that the stability and properties of similar compounds can be influenced by factors such as ph
Future Directions
Properties
IUPAC Name |
5-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-13-11-16(20-9-5-6-10-20)21-17(19-13)15(12-18-21)14-7-3-2-4-8-14/h2-4,7-8,11-12H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRJMOAEOYYTPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)N3CCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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